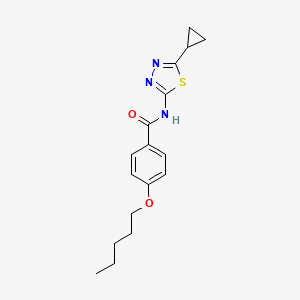![molecular formula C11H14ClN3O2S B4267073 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267073.png)
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Descripción general
Descripción
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide, also known as CPTH, is a small molecule inhibitor used in scientific research to inhibit histone acetyltransferase (HAT) activity. This molecule has been found to have potential in the treatment of various diseases such as cancer and inflammatory disorders.
Mecanismo De Acción
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide inhibits HAT activity by binding to the catalytic site of the enzyme and blocking the acetyl group transfer to histone substrates. This inhibition leads to the suppression of gene expression, which can affect various cellular processes. 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to be selective towards certain types of HAT enzymes and does not affect other histone-modifying enzymes such as histone deacetylases (HDACs).
Biochemical and Physiological Effects:
The inhibition of HAT activity by 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. The inhibition of HAT activity by 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been shown to reduce the production of pro-inflammatory cytokines in macrophages, which may have potential in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to be a potent and selective inhibitor of HAT activity, which makes it a valuable tool for investigating the role of HAT activity in various diseases. However, 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has some limitations in lab experiments. 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide can be toxic to cells at high concentrations, which may affect the interpretation of the results. Additionally, 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has poor solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research of 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. One direction is to investigate the potential of 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide in combination with other drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of HAT activity based on the structure of 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. Additionally, the role of HAT activity in various cellular processes such as metabolism and immune response can be investigated using 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide as a tool.
Aplicaciones Científicas De Investigación
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to be a potent inhibitor of HAT activity, which is involved in the regulation of gene expression through histone acetylation. The inhibition of HAT activity by 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to affect the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis. 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been used in various scientific research studies to investigate the role of HAT activity in various diseases such as cancer, inflammatory disorders, and neurological disorders.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenoxy)propanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRHIGAVODAABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-2-[(4-propylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4266994.png)

![4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate](/img/structure/B4267017.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-propylbenzamide](/img/structure/B4267023.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267024.png)
![N-(2,5-dichlorophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267030.png)
![5-[2-(2-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267044.png)
![1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4267047.png)
![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267055.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267068.png)
![5-[2-(2,4-dichlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267081.png)
![isopropyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267095.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267102.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267106.png)